molecular formula C16H11BrClN3OS B2629674 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-38-0

5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2629674
M. Wt: 408.7
InChI Key: YJZFLWFUEIUPTF-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, similar compounds such as “5-bromo-2-chloro-N,N-dimethylbenzamide” and “5-bromo-2-chloro-N-methylbenzamide” are known12. These compounds are benzamide derivatives, which are often used in scientific research due to their unique properties32.



Synthesis Analysis

The synthesis of this compound is not directly available in the search results. However, similar compounds such as “5-bromo-2-chloro-N-methylbenzamide” are commercially available2, suggesting that the synthesis of “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” could be feasible using similar methods.



Molecular Structure Analysis

The molecular structure of this compound is not directly available in the search results. However, the molecular formula of similar compounds such as “5-bromo-2-chloro-N,N-dimethylbenzamide” is C9H9BrClNO1, and “5-bromo-2-chloro-N-methylbenzamide” is C8H7BrClNO4. This suggests that the molecular structure of “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” would be similar but with additional groups attached to the benzamide core.



Chemical Reactions Analysis

The specific chemical reactions involving “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are not available in the search results. However, benzamide derivatives are known to participate in a variety of chemical reactions due to their ability to form strong covalent bonds with other molecules3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are not directly available in the search results. However, similar compounds such as “5-bromo-2-chloro-N,N-dimethylbenzamide” have a density of 1.5±0.1 g/cm3, a boiling point of 360.4±32.0 °C at 760 mmHg, and a flash point of 171.7±25.1 °C1.


Scientific Research Applications

Photodynamic Therapy

  • A study describes the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, which show promising properties as photosensitizers for photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Another research explores the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. Several synthesized compounds exhibited promising anticancer activities, with some showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Insecticidal and Nematicidal Activities

  • A straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for novel heterocyclic compounds with significant insecticidal activity against cotton leaf worm and other pests is reported. This highlights the potential of such compounds in agricultural pest management (Mohamed et al., 2020).
  • Another study focused on the design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. These compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus, with certain derivatives showing better efficacy than the commercial nematicide Tioxazafen (Liu, Wang, Zhou, & Gan, 2022).

Safety And Hazards

The safety and hazards associated with “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are not directly available in the search results. However, similar compounds such as “5-bromo-2-chloro-N-methylbenzamide” have safety information available in their Material Safety Data Sheets (MSDS)2.


Future Directions

The future directions for the use of “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are not directly available in the search results. However, given the wide range of applications of similar benzamide derivatives in scientific research32, it is likely that this compound could also have potential uses in various fields of study.


Please note that this analysis is based on the available information and similar compounds. For a more accurate and comprehensive analysis, direct studies on “5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” would be required.


properties

IUPAC Name

5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZFLWFUEIUPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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